molecular formula C5H10ClF2N B2631512 1-(1,1-Difluoroethyl)cyclopropan-1-amine hydrochloride CAS No. 2243505-65-7

1-(1,1-Difluoroethyl)cyclopropan-1-amine hydrochloride

Cat. No. B2631512
CAS RN: 2243505-65-7
M. Wt: 157.59
InChI Key: NHGUCIWSVUKUNS-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)cyclopropan-1-amine hydrochloride, also known as DFECA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFECA is a cyclopropane-based compound that has a unique structure and properties that make it an attractive candidate for research studies.

Scientific Research Applications

Copper-Catalyzed Chan-Lam Cyclopropylation

A scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate has been developed to facilitate the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method is catalyzed by Cu(OAc)2 and employs oxygen as the terminal oxidant, providing a strategic approach toward the synthesis of small molecules containing cyclopropane-heteroatom linkages, which are problematic to prepare using existing methods (Derosa et al., 2018).

Diastereo- and Enantioselective Synthesis

The synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of 1-substituted cyclobutenes and cyclopropenes has been described. These methodologies are important for producing amine-substituted cyclobutanes and cyclopropanes, which are prominent substructures in biologically active compounds, in a highly diastereo- and enantioselective manner (Feng et al., 2019).

Synthesis of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine

The preparation of new 1,1-dimethylpropargylamine surrogates, specifically 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, as hydrochlorides from cyclopropylacetylene and 6-chlorohex-1-yne, represents an innovative approach. These compounds are synthesized in overall yields of 39 and 25%, respectively, highlighting new pathways in the synthesis of cyclopropylamine derivatives (Kozhushkov et al., 2010).

properties

IUPAC Name

1-(1,1-difluoroethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c1-4(6,7)5(8)2-3-5;/h2-3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGUCIWSVUKUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2243505-65-7
Record name 1-(1,1-difluoroethyl)cyclopropan-1-amine hydrochloride
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